molecular formula C22H23N5O B11037525 2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11037525
M. Wt: 373.5 g/mol
InChI Key: MRXXDKIGFZIWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic compound belonging to the pyrimido[1,2-a][1,3,5]triazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[1,2-a][1,3,5]triazine core with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves several steps. One common method includes the preparation of pyrimidinylguanidines as key intermediates. These intermediates are then subjected to regioselective introduction of substituents via triazine ring closure with corresponding aldehydes . The reaction conditions typically involve heating under reflux in ethanol with piperidine as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazines and their derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activities and applications. For instance:

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

8-methyl-4-phenyl-2-(4-propan-2-ylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23N5O/c1-14(2)16-9-11-18(12-10-16)24-21-25-20(17-7-5-4-6-8-17)27-19(28)13-15(3)23-22(27)26-21/h4-14,20H,1-3H3,(H2,23,24,25,26)

InChI Key

MRXXDKIGFZIWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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